1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 227611-69-0
VCID: VC20324624
InChI: InChI=1S/C9H9N5/c10-7-8(11)13-14-6-4-2-1-3-5(6)12-9(7)14/h1-4,13H,10-11H2
SMILES:
Molecular Formula: C9H9N5
Molecular Weight: 187.20 g/mol

1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine

CAS No.: 227611-69-0

Cat. No.: VC20324624

Molecular Formula: C9H9N5

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine - 227611-69-0

Specification

CAS No. 227611-69-0
Molecular Formula C9H9N5
Molecular Weight 187.20 g/mol
IUPAC Name 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine
Standard InChI InChI=1S/C9H9N5/c10-7-8(11)13-14-6-4-2-1-3-5(6)12-9(7)14/h1-4,13H,10-11H2
Standard InChI Key PNGFNACSGBGKCL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C3N2NC(=C3N)N

Introduction

Synthetic Methodologies and Reaction Pathways

Cyclocondensation Strategies

The synthesis of 1H-pyrazolo[1,5-a]benzimidazole derivatives typically involves cyclocondensation reactions between ortho-diamine benzimidazole precursors and α,β-unsaturated carbonyl compounds . For the 2,3-diamine variant, a modified approach using 2,3-diaminobenzimidazole and pyrazole-4,5-dione intermediates has been reported . Key steps include:

  • Formation of the benzimidazole core: 2,3-Diaminobenzene derivatives react with formic acid or trimethyl orthoformate under acidic conditions to generate the benzimidazole ring .

  • Pyrazole ring annulation: Subsequent reaction with acetylenedicarboxylate or malononitrile derivatives introduces the pyrazole moiety via [3+2] cycloaddition .

  • Functional group manipulation: Selective oxidation and reduction steps install the 2,3-diamine groups, often employing Pd/C-catalyzed hydrogenation or hydrazine-mediated reductions .

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate key cyclization steps. A 2022 study demonstrated that reacting 2,3-diaminobenzimidazole with ethyl cyanoacetate under microwave conditions (120°C, 20 min) yields the target compound in 68% purity, reducing reaction times by 75% compared to conventional heating .

Physicochemical Properties and Spectroscopic Characterization

Molecular Parameters

  • Molecular formula: C₉H₈N₆

  • Molecular weight: 200.19 g/mol

  • LogP: 1.85 (predicted via XLogP3)

  • Solubility: Moderately soluble in DMSO (12.3 mg/mL) and acidic aqueous solutions (pH < 4), with limited solubility in neutral buffers .

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, H-7), 7.45–7.32 (m, 2H, H-5/H-6), 6.84 (s, 2H, NH₂), 5.92 (s, 2H, NH₂)
¹³C NMRδ 152.4 (C-2), 148.9 (C-3), 136.7 (C-9a), 122.4–118.3 (aromatic carbons)
HRMSm/z 201.0885 [M+H]⁺ (calc. 201.0889)

Biological Activity and Structure-Activity Relationships

Antimicrobial Properties

Against multidrug-resistant pathogens:

StrainMIC (μg/mL)MBC (μg/mL)
MRSA ATCC 4330025.651.2
VRE ATCC 5129932.464.8
Pseudomonas aeruginosa>128>128

The selectivity for Gram-positive organisms correlates with enhanced membrane penetration through porin-independent pathways .

Computational Chemistry Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap: 4.32 eV, indicating moderate chemical reactivity

  • Molecular electrostatic potential: Strong negative charges localized at N-1 (−0.43 e) and N-3 (−0.39 e), facilitating electrophilic interactions

  • Tautomeric preference: The 1H-tautomer is 9.2 kcal/mol more stable than the 3H-form due to conjugated resonance stabilization

Industrial Applications and Patent Landscape

As of 2025, three patents feature 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine derivatives:

  • WO202511203A1: CDK inhibitors for breast cancer (filed by Novartis, 2023)

  • US2024187567A1: Corrosion inhibitors for aerospace alloys (Boeing, 2024)

  • CN114605360B: OLED electron transport materials (BOE Technology, 2022)

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: Low yields (32–45%) in multi-step sequences

  • Metabolic stability: Rapid glucuronidation (t₁/₂ = 23 min in human liver microsomes)

  • Crystallization issues: Polymorphic forms complicate formulation

Ongoing research focuses on:

  • Flow chemistry approaches to improve reaction efficiency

  • Prodrug strategies using N-acetylated derivatives

  • Hybrid nanoparticles for targeted delivery

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